4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride
Overview
Description
4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride is a chemical compound with the IUPAC name 4-piperidinyl (2,4,6-trifluorophenyl)methanone hydrochloride . It has a molecular weight of 279.69 g/mol and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
Piperidine derivatives, such as 4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride is C12H13ClF3NO . The InChI code for this compound is 1S/C12H12F3NO.ClH/c13-8-5-9(14)11(10(15)6-8)12(17)7-1-3-16-4-2-7;/h5-7,16H,1-4H2;1H .Physical And Chemical Properties Analysis
4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride is a solid at 20 degrees Celsius . It is soluble in water and typically comes in the form of a white to light yellow powder or crystal . .Scientific Research Applications
1. Role in Synthesis of Psychotherapeutic Drugs
4-Piperidinecarboxylic acid, a compound structurally related to 4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride, is used in the synthesis of psychotherapeutic drugs. Specifically, it is involved in the synthesis of risperidone, an intermediate of psychotherapeutic drugs, indicating its importance in pharmaceutical manufacturing (Ji Ya-fei, 2011).
2. Crystal and Molecular Structure Studies
4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride is used in crystal and molecular structure studies. For instance, 4-Piperidinecarboxylic acid hydrochloride has been characterized by single crystal X-ray diffraction, computational calculations, and FTIR spectrum to understand its structural properties, indicating its utility in material science and structural chemistry (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
3. Development of Radiotracers for PET Imaging
The compound is also employed in the development of radiotracers for Positron Emission Tomography (PET) imaging. It is used in the synthesis of specific PET radioligands for imaging the NR2B NMDA receptors, indicating its significance in the field of neuroimaging and neuropharmacology (R. Labas, G. Gilbert, O. Nicole, 2011).
4. Synthesis of Novel Bioactive Heterocycles
4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride is instrumental in the synthesis of novel bioactive heterocycles, such as 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one. These compounds have biological importance and are used in molecular modeling and biological studies, showcasing the compound's relevance in medicinal chemistry and drug design (N. R. Thimmegowda, G. Sarala, C. Ananda Kumar, 2009).
Safety And Hazards
This compound is associated with several safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice or attention should be sought .
properties
IUPAC Name |
piperidin-4-yl-(2,4,6-trifluorophenyl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO.ClH/c13-8-5-9(14)11(10(15)6-8)12(17)7-1-3-16-4-2-7;/h5-7,16H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKNXPLOXWBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.